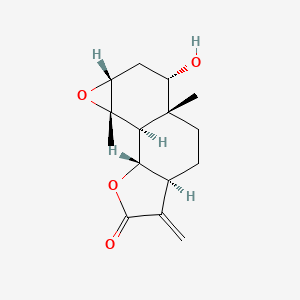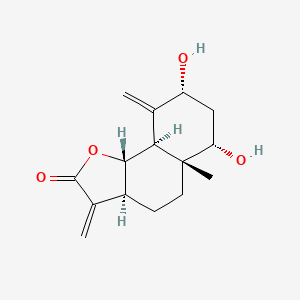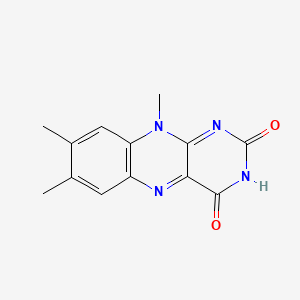
Lumiflavine
Vue d'ensemble
Description
Lumiflavine is a toxic product of photolysis of vitamin B2 . It is also known as 7,8,10-Trimethylbenzo [g]pteridine-2,4 (3 H ,10 H )-dione . Lumiflavine is produced by the photolysis of vitamin B2 (Riboflavin) and is used to study riboflavin uptake in intestinal epithelial (Caco-2) and other epithelial cells .
Molecular Structure Analysis
Lumiflavine has a molecular formula of C13H12N4O2 and a molar mass of 256.2600 . It belongs to the class of organic compounds known as flavins, which are compounds containing a flavin (7,8-dimethyl-benzo [g]pteridine-2,4-dione) moiety, with a structure characterized by an isoalloaxzine tricyclic ring .Chemical Reactions Analysis
The spectroscopic properties of lumiflavins have been studied . Fluorescence yields for lumiflavins are an order of magnitude larger than those for lumichromes, due to their lower nonradiative rate constants .Physical And Chemical Properties Analysis
Lumiflavine has a density of 1.5±0.1 g/cm3 . The electronic structure and spectroscopic properties of lumiflavin have been calculated using various quantum chemical methods .Applications De Recherche Scientifique
Infrared Spectroscopy
Lumiflavin has been used in studies related to infrared spectroscopy. It has been used as a minimal flavin model to study the effect of aqueous solvent interactions on the vibrational frequencies . The models used in these studies successfully reproduced the relative frequencies of four prominent stretching modes of flavin’s isoalloxazine ring .
Cancer Research
Lumiflavin has shown potential in cancer research, particularly in relation to ovarian cancer. It has been found to reduce the development of drug resistance in ovarian cancer stem-like cells (CSCs) and enhance the chemotherapy effect of cisplatin (DDP) on CSCs . Lumiflavin treatment reduced the ratio of CD133+/CD177+ to CD44+/CD24 cells, which is the identification of CSCs, in CSCs/DDP .
Riboflavin Decomposition Product
Lumiflavin is a decomposition product of riboflavin . This property could potentially be leveraged in various scientific applications, although further research is needed to fully understand its implications.
Solvent Models
Lumiflavin has been used in the development of solvent models. It has been used to study how aqueous solvation impacts the frequencies and intensities of infrared absorption bands .
Inducing Phenotypic Differentiation
Lumiflavin has been found to induce phenotypic differentiation in ovarian cancer stem-like cells . This property could potentially be used to enhance the effects of chemotherapy and reduce drug resistance .
Notch and Stem Cell Pathway
Lumiflavin has been found to inhibit the protein expression of the notch signaling pathway in CSCs/DDP . This property could potentially be used in the treatment of various diseases that involve the notch and stem cell pathway .
Safety and Hazards
Lumiflavine should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Orientations Futures
Mécanisme D'action
Target of Action
Lumiflavin, also known as Lumiflavine, is a derivative of flavin . It primarily targets the riboflavin transporter SLC52A1 , which is crucial for the uptake of riboflavin . Riboflavin is metabolically converted to flavin adenine dinucleotide (FAD), an essential coenzyme involved in various metabolic processes .
Mode of Action
It is known that lumiflavin can interfere with the uptake of riboflavin by inhibiting the riboflavin transporter . This interference leads to a decrease in intracellular riboflavin concentration, which can affect various cellular processes that rely on riboflavin and its derivatives .
Biochemical Pathways
Lumiflavin’s action affects the riboflavin metabolic pathways . Riboflavin is a precursor to FAD, a coenzyme involved in various metabolic processes, including the mitochondrial electron transport chain . Lumiflavin-induced riboflavin depletion can lead to changes in global phosphorylation of tyrosine, mRNA processing, and apoptosis pathways . It can also cause cell cycle arrest in the S phase, followed by a G2/M phase block .
Result of Action
The reduction in intracellular riboflavin concentration due to Lumiflavin’s action can lead to various cellular effects. For instance, it can cause a significant reduction in intracellular ATP concentration and an enhanced generation of reactive oxygen species . These changes can inhibit cell growth and promote cellular senescence . Furthermore, Lumiflavin can increase the sensitivity of certain cancer cells to chemotherapy .
Action Environment
The action of Lumiflavin can be influenced by various environmental factors, such as pH . For example, the reductive electrochemical behavior of Lumiflavin can vary depending on the pH of the environment . Understanding these influences can help optimize the use of Lumiflavin in various applications.
Propriétés
IUPAC Name |
7,8,10-trimethylbenzo[g]pteridine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-6-4-8-9(5-7(6)2)17(3)11-10(14-8)12(18)16-13(19)15-11/h4-5H,1-3H3,(H,16,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDQZGKJTJRBGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10148745 | |
| Record name | Lumiflavin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10148745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1088-56-8 | |
| Record name | Lumiflavin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1088-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lumiflavine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001088568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lumiflavin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04726 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lumiflavin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10148745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,8,10-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.841 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LUMIFLAVINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M2669414M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



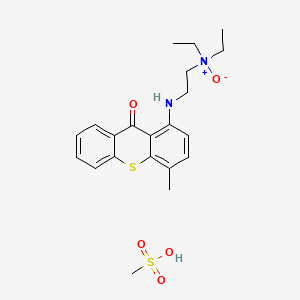
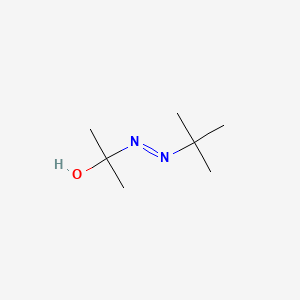
![Cyclohexanol, 1-[(1,1-dimethylethyl)azo]-](/img/structure/B1675356.png)


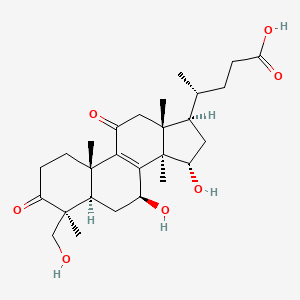

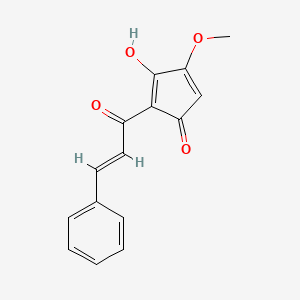
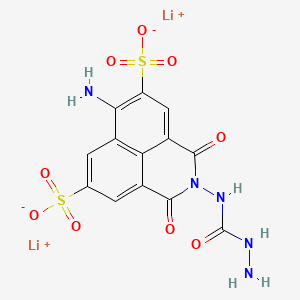

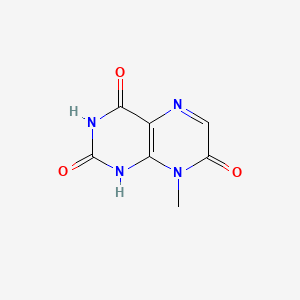
![(1S,6S,12R,14S)-9,14-Dimethyl-5-methylidene-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradec-9-en-4-one](/img/structure/B1675373.png)
